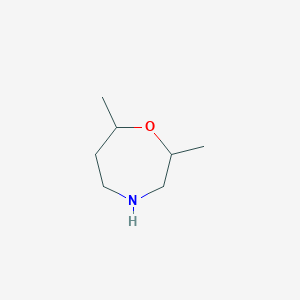

2,7-Dimethyl-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2,7-Dimetil-1,4-oxazepano es un compuesto heterocíclico con la fórmula molecular C7H15NO. Pertenece a la clase de los oxazepanos, que son anillos de siete miembros que contienen átomos de nitrógeno y oxígeno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 2,7-Dimetil-1,4-oxazepano se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de precursores apropiados en condiciones específicas. Por ejemplo, se ha informado que la reacción de 2-aminofenoles con alquinonas en 1,4-dioxano a 100 °C produce derivados de oxazepano . Otro método implica el uso de N-propargilaminas, que sufren ciclización para formar el núcleo de oxazepano .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para el 2,7-Dimetil-1,4-oxazepano no están bien documentados, se aplicarían los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la garantía de altos rendimientos. La producción industrial probablemente implicaría procesos de flujo continuo y el uso de catalizadores para mejorar la eficiencia de la reacción.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2,7-Dimetil-1,4-oxazepano puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos de oxazepano correspondientes.

Reducción: Las reacciones de reducción pueden convertir los derivados de oxazepano en compuestos más saturados.

Sustitución: Los átomos de nitrógeno y oxígeno en el anillo pueden participar en reacciones de sustitución, lo que lleva a la formación de varios oxazepanos sustituidos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y agentes halogenantes para las reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y el uso de disolventes como tetrahidrofurano (THF) o dioxano .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de oxazepano, mientras que las reacciones de sustitución pueden producir una variedad de oxazepanos sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Monoamine Reuptake Inhibition

One of the primary applications of 2,7-Dimethyl-1,4-oxazepane is in the development of pharmaceuticals targeting mood disorders. Research indicates that this compound exhibits monoamine reuptake inhibitory properties, which are crucial for modulating neurotransmitter levels in the brain. Specifically, it has shown activity against serotonin and norepinephrine transporters, making it a candidate for antidepressant drug development.

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond mood disorders. Studies suggest its efficacy in treating various neurological conditions by protecting neuronal cells from oxidative stress and enhancing neuroprotection.

Antitumor Activity

Recent research has highlighted the antitumor properties of this compound derivatives. A study synthesized several oxazepane derivatives and evaluated their activity against different cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

Another promising application of this compound is in antimicrobial research. Preliminary investigations have shown that oxazepane derivatives exhibit effective inhibition against various pathogens in vitro. This opens avenues for developing new antimicrobial agents derived from this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Synthesis and Antitumor Activity

A notable study synthesized various oxazepane derivatives and evaluated their antitumor activity against different cancer cell lines. The findings revealed that certain derivatives exhibited significant inhibition of cell growth across multiple cancer types .

Neuroprotective Mechanisms

Research focusing on neuroprotective potential indicated that oxazepanes could protect neuronal cells from oxidative stress-induced damage. This suggests a promising avenue for developing treatments for neurodegenerative diseases .

Antimicrobial Studies

Investigations into the antimicrobial properties revealed that oxazepanes showed effective inhibition against a range of pathogens in vitro. This suggests potential for further development as therapeutic agents targeting infections .

Mecanismo De Acción

El mecanismo de acción del 2,7-Dimetil-1,4-oxazepano implica su interacción con objetivos moleculares y vías. El compuesto puede formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su función. Por ejemplo, se ha demostrado que los derivados de oxazepano interactúan con enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

1,4-Diazepano: Otro compuesto de anillo de siete miembros que contiene átomos de nitrógeno.

1,4-Oxazepano: Similar al 2,7-Dimetil-1,4-oxazepano pero sin los grupos metilo.

Dibenzo[b,f][1,4]oxazepina: Un derivado de oxazepano más complejo con anillos de benceno adicionales.

Singularidad

El 2,7-Dimetil-1,4-oxazepano es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de grupos metilo en las posiciones 2 y 7 puede afectar las propiedades estéricas y electrónicas del compuesto, lo que lo diferencia de otros derivados de oxazepano .

Actividad Biológica

2,7-Dimethyl-1,4-oxazepane is a seven-membered heterocyclic compound characterized by a nitrogen and an oxygen atom within its ring structure. The specific stereochemistry of this compound, indicated by the (2R,7S) configuration, plays a crucial role in its biological activity and reactivity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound can undergo various chemical reactions typical of oxazepanes, including:

- Oxidation : Can yield oxazepane oxides.

- Reduction : Converts to amines or alcohols.

- Substitution : Nucleophilic substitution can introduce different functional groups into the oxazepane ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Monoamine Reuptake Inhibition

The compound has been investigated for its potential as a monoamine reuptake inhibitor. This suggests applications in treating mood disorders by modulating neurotransmitter levels in the brain. Studies have shown that derivatives of oxazepanes can effectively inhibit serotonin and norepinephrine transporters, which are critical targets for antidepressant medications .

2. Anticancer Activity

Preliminary studies indicate that oxazepane derivatives may exhibit anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

3. Enzyme Interaction Studies

Due to its chiral nature, this compound can interact with various enzymes and receptors. This interaction may influence biochemical pathways relevant to drug metabolism and efficacy. Research has utilized radiolabeled binding assays to explore these interactions further .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antidepressant Activity : A study demonstrated that a derivative of this compound inhibited serotonin reuptake with an IC50 value comparable to established antidepressants.

- Anticancer Efficacy : In vitro assays showed that certain oxazepane derivatives induced apoptosis in MCF-7 breast cancer cells, indicating potential as therapeutic agents in oncology .

The biological effects of this compound are primarily attributed to its ability to modulate neurotransmitter systems and interact with specific molecular targets. The oxazepane ring structure influences the compound's stability and bioavailability. The indole or phenylethyl substituents enhance binding affinity to receptors and enzymes.

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-4-(phenylmethyl)oxazepane | Contains a phenyl group | Potentially enhanced binding affinity |

| 1-Acetyl-4-methyl-oxazepane | Acetyl group at position 1 | May exhibit different pharmacological properties |

| 1-Benzyl-4-methyl-oxazepane | Benzyl substituent | Increased lipophilicity may enhance CNS penetration |

Propiedades

Fórmula molecular |

C7H15NO |

|---|---|

Peso molecular |

129.20 g/mol |

Nombre IUPAC |

2,7-dimethyl-1,4-oxazepane |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3 |

Clave InChI |

ILHDWFNCSJCYQE-UHFFFAOYSA-N |

SMILES canónico |

CC1CCNCC(O1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.